molecular formula C15H14N4O4S B2428146 N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide CAS No. 478078-45-4

N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide

Cat. No. B2428146
CAS RN: 478078-45-4
M. Wt: 346.36
InChI Key: VFYGUALKJCHLQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide (N-PIDH-ISO-H) is a novel sulfonohydrazide compound with a wide range of potential biomedical applications. It has been studied extensively in recent years as a possible therapeutic agent for various diseases and as a research tool for the study of biochemical and physiological processes. N-PIDH-ISO-H is a small molecule that has been synthesized in the laboratory and is characterized by its ability to interact with proteins and other biomolecules. This article will provide an overview of the synthesis method of N-PIDH-ISO-H, its scientific research applications, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.

Scientific Research Applications

Antimicrobial Properties

Research indicates the potential antimicrobial properties of derivatives of N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide. For instance, Elgemeie et al. (2017) synthesized novel compounds via the reaction of 2-benzoyl-3,3-bis(alkylthio)acrylonitriles with N-cyanoacetohydrazide and cyanoaceto-N-phenylsulfonylhydrazide, exhibiting in vitro antibacterial and antifungal activity properties (Elgemeie et al., 2017). Similarly, Khalid et al. (2016) synthesized N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which displayed moderate to significant antibacterial activity (Khalid et al., 2016).

Anticancer Applications

A study by Kamal et al. (2007) revealed that certain derivatives of N'-1-[2-anilino-3-pyridyl]carbonyl-1-benzenesulfonohydrazide demonstrated significant anticancer activity in vitro against a range of human tumor cell lines, including leukemia, melanoma, lung cancer, colon cancer, renal cancer, and breast cancer (Kamal et al., 2007).

Photolytic Decomposition

Research by Zhou and Moore (1994) explored the photolytic decomposition of sulfamethoxazole, a derivative of N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide, highlighting its photolability and the formation of various photoproducts in acidic aqueous solutions (Zhou & Moore, 1994).

Development of Sensors

Arshad et al. (2015) developed a Hg2+ sensor based on N'-[1-(pyridin-2-yl)ethylidene]benzenesulfonohydrazide, demonstrating its effectiveness in detecting mercury ions, which has implications for environmental remediation (Arshad et al., 2015).

properties

IUPAC Name

N'-(benzenesulfonyl)-3-pyridin-3-yl-4,5-dihydro-1,2-oxazole-5-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O4S/c20-15(17-19-24(21,22)12-6-2-1-3-7-12)14-9-13(18-23-14)11-5-4-8-16-10-11/h1-8,10,14,19H,9H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFYGUALKJCHLQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C2=CN=CC=C2)C(=O)NNS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[3-(3-pyridinyl)-4,5-dihydro-5-isoxazolyl]carbonyl}benzenesulfonohydrazide

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